molecular formula C10H12N3O3PS2 B12055403 Azinphos-methyl D6; Azinphos-methyl D6 (dimethyl D6)

Azinphos-methyl D6; Azinphos-methyl D6 (dimethyl D6)

Cat. No.: B12055403
M. Wt: 323.4 g/mol
InChI Key: CJJOSEISRRTUQB-WFGJKAKNSA-N
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Description

In this compound, the dimethoxy protons are substituted by deuterium . It is primarily used as an analytical standard in various scientific applications, particularly in the field of pesticide analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azinphos-methyl-(dimethyl-d6) involves the substitution of hydrogen atoms in the dimethoxy groups of azinphos-methyl with deuterium. This process typically requires the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of azinphos-methyl-(dimethyl-d6) follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. The production is carried out under stringent quality control measures to ensure the consistency and reliability of the analytical standard .

Chemical Reactions Analysis

Types of Reactions

Azinphos-methyl-(dimethyl-d6) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H12N3O3PS2

Molecular Weight

323.4 g/mol

IUPAC Name

3-[bis(trideuteriomethoxy)phosphinothioylsulfanylmethyl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C10H12N3O3PS2/c1-15-17(18,16-2)19-7-13-10(14)8-5-3-4-6-9(8)11-12-13/h3-6H,7H2,1-2H3/i1D3,2D3

InChI Key

CJJOSEISRRTUQB-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])OP(=S)(OC([2H])([2H])[2H])SCN1C(=O)C2=CC=CC=C2N=N1

Canonical SMILES

COP(=S)(OC)SCN1C(=O)C2=CC=CC=C2N=N1

Origin of Product

United States

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